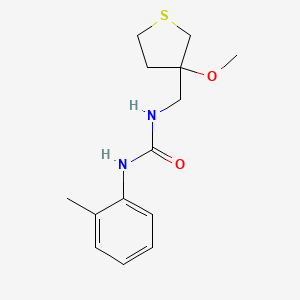
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility . This suggests that the synthesis of urea derivatives often involves careful consideration of the spacer length and the flexibility of the compound, which could be relevant for the synthesis of "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea". The second paper describes a high-yield synthetic method for a different urea derivative, which involves multi-step nucleophilic reactions and confirms the structure of the target product using 1H NMR . This indicates that similar synthetic strategies and analytical techniques could be applied to the synthesis and confirmation of the structure of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The first paper indicates that the optimal chain length allows for efficient interaction between the two pharmacophoric units and the enzyme hydrophobic binding sites . This implies that the molecular structure of "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea" would also need to be optimized for effective biological interactions, potentially involving hydrophobic binding sites.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea", they do highlight the importance of substituents and the impact they have on the activity of urea derivatives . The presence of an aromatic residue, as mentioned in the first paper, is not a prerequisite for activity, which suggests that the methoxytetrahydrothiophen and o-tolyl groups in the compound of interest could influence its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The first paper suggests that the introduction of a flexible spacer can maintain high inhibitory activities, which could be relevant for the solubility, stability, and overall physical properties of the compound . The second paper does not provide specific information on physical and chemical properties but emphasizes the importance of a high-yield synthesis, which is often a consideration in the development of compounds for pharmaceutical applications .
Applications De Recherche Scientifique
Enzymatic Reactions and Green Chemistry
1-β-Arabinofuranosyl uracil and other nucleosides were enzymatically acylated with excellent regioselectivity and high analytical yields, demonstrating the potential of using green solvents like 2-methyltetrahydrofuran (MeTHF) in biocatalyzed processes, offering an environmentally friendly alternative to traditional solvents (Simeó, Sinisterra, & Alcántara, 2009).
Osmolyte Interactions
Research on urea-methylamine mixtures as osmolytes in organisms highlighted the thermodynamic compensation between urea and trimethylamine N-oxide (TMAO) interactions with proteins, providing insights into the complex mechanisms of osmotic regulation and protein stability in marine organisms (Lin & Timasheff, 1994).
Photodegradation and Hydrolysis of Pesticides
Studies on the photodegradation and hydrolysis of certain pesticides in water revealed the stability and breakdown pathways of substituted ureas and organophosphate pesticides, contributing to our understanding of environmental degradation processes and potential impacts on water quality (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Research into the inhibition effects of certain urea derivatives on mild steel corrosion in acidic solutions highlighted their potential as effective corrosion inhibitors. This has implications for extending the life of metal structures and reducing economic losses due to corrosion (Bahrami & Hosseini, 2012).
Rheology and Gelation
The study of hydrogels formed by specific urea compounds in acidic conditions revealed how the morphology and rheology of these gels can be tuned by the identity of the anion, suggesting applications in the design and development of new material properties for various industrial and medical uses (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-11-5-3-4-6-12(11)16-13(17)15-9-14(18-2)7-8-19-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYIMLMIYYSDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
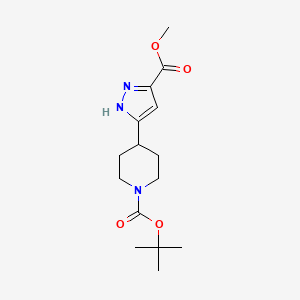
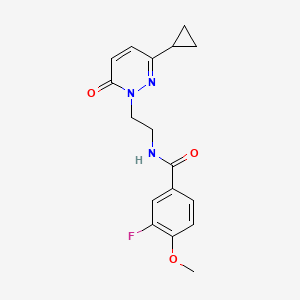
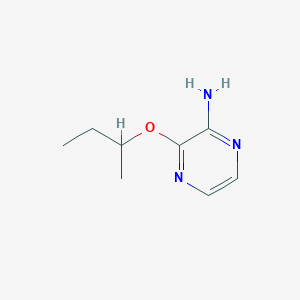

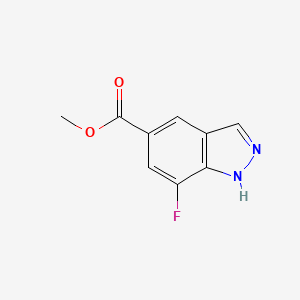
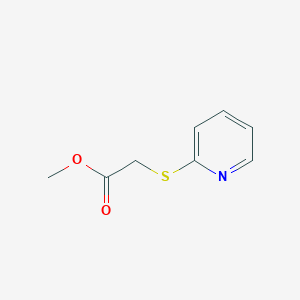
![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)